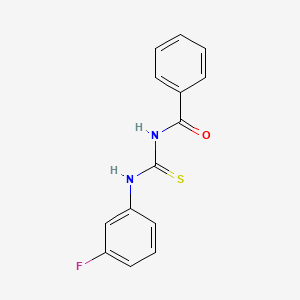

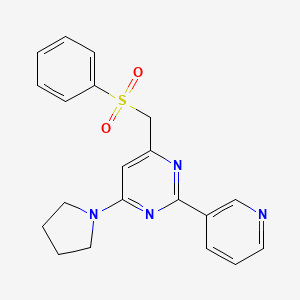

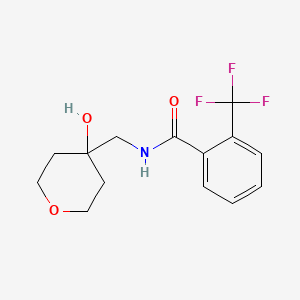

1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthetic Routes and Chemical Transformations

- A study by Androsov et al. (2010) outlined a convenient approach towards 2- and 3-aminobenzo[b]thiophenes through reactions involving chloro-nitrophenyl ethanone derivatives. This method showcases the utility of nitrobenzyl derivatives in synthesizing complex heterocyclic compounds, which are valuable in pharmaceutical chemistry and material sciences (Androsov et al., 2010).

Medicinal Chemistry Applications

- Jin et al. (2011) prepared crystalline adducts from 2-(imidazol-1-yl)-1-phenylethanone and various acidic compounds, showcasing the potential of imidazole derivatives in drug formulation and development. The study highlights the role of noncovalent interactions in the stability and formation of these compounds, which could be crucial in the design of new pharmaceutical agents (Jin et al., 2011).

Antituberculosis and Antimicrobial Applications

- Foroumadi et al. (2004) synthesized and evaluated a series of thiadiazole derivatives, including 2-(1-methyl-5-nitro-1H-imidazol-2-yl) variants, for their antituberculosis activity. This research underscores the critical role of nitroimidazole derivatives in developing new antituberculosis agents, highlighting the versatility of the compound for antimicrobial applications (Foroumadi et al., 2004).

Material Science and Catalysis

- Montazerozohori et al. (2014) explored the synthesis and characterization of imidazolidine Schiff base ligands, including nitrobenzylidene derivatives, for their antimicrobial properties and potential in material science. The study also delved into the electrochemical properties of these compounds, indicating their utility in catalysis and material science applications (Montazerozohori et al., 2014).

Advanced Synthesis and Green Chemistry

- Ren et al. (2011) investigated nitro-functionalized imidazolium salts, including derivatives similar to the queried compound, for their role in replacing volatile and toxic solvents like nitromethane. This research is significant for advancing green chemistry principles by providing safer, more sustainable alternatives for synthesis and catalytic reactions (Ren et al., 2011).

Propiedades

IUPAC Name |

1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-9(16)14-7-6-13-12(14)19-8-10-2-4-11(5-3-10)15(17)18/h2-5H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPPKASOJRYEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN=C1SCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2881962.png)

![2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2881963.png)

![ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate](/img/structure/B2881968.png)

![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2881969.png)

![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2881973.png)

![N-(2-methoxyethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2881974.png)